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molecular formula C22H20O4 B3042723 2-[2,4-Bis(benzyloxy)phenyl]acetic Acid CAS No. 66056-40-4

2-[2,4-Bis(benzyloxy)phenyl]acetic Acid

Cat. No. B3042723
M. Wt: 348.4 g/mol
InChI Key: MJIBFVVTWAHLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04990614

Procedure details

The above obtained crude 2,4-dibenzyloxyphenylacetyl chloride [X] was dissolved in anhydrous N,N-dimethylformamide (20 ml) and then thereto was added a solution of L-asparagine p-nitrophenyl ester trifluoroacetate in anhydrous N,N-dimethylformamide [prepared by treating N-(p-methoxybenzyloxycarbonyl)- L-asparagine p-nitrophenyl ester (1.6 g) with trifluoroacetic acid (3 ml) in the presence of anisole (1.2 g) at 0° C. for 1 hour, concentrating the treated product to dryness under reduced pressure and dissolving the residue in anhydrous N,N-dimethylformamide (20 ml)]. Thereto was further added triethylamine (1.8 ml), followed by concentrating under reduced pressure at 40° C. or lower. The residue was subjected to separation and purification by a silica gel column (inner diameter: 5 cm, length: 30 cm; developer: ethyl acetate) to obtain 2,4-dibenzyloxyphenylacetyl-L-asparagine p-nitrophenyl ester [IIa-1] (290 mg, yield from [IX] 13%).
Name
L-asparagine p-nitrophenyl ester trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-(p-methoxybenzyloxycarbonyl)- L-asparagine p-nitrophenyl ester
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=[O:4].[N+]([C:11]1[CH:16]=[CH:15][C:14]([O:17][C:18](=O)[C@H:19]([CH2:21][C:22](=O)N)N)=[CH:13][CH:12]=1)([O-])=O.[N+](C1C=CC(OC(=O)[C@H](CC(=O)N)NC([O:41][CH2:42][C:43]2[CH:48]=[CH:47][C:46](OC)=[CH:45][CH:44]=2)=O)=CC=1)([O-])=O.FC(F)(F)C(O)=O.[C:63]1(OC)[CH:68]=CC=C[CH:64]=1>CN(C)C=O>[CH2:18]([O:17][C:14]1[CH:13]=[C:12]([O:41][CH2:42][C:43]2[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=2)[CH:11]=[CH:16][C:15]=1[CH2:2][C:3]([OH:5])=[O:4])[C:19]1[CH:21]=[CH:22][CH:68]=[CH:63][CH:64]=1 |f:0.1|

Inputs

Step One
Name
L-asparagine p-nitrophenyl ester trifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F.[N+](=O)([O-])C1=CC=C(C=C1)OC([C@@H](N)CC(N)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
N-(p-methoxybenzyloxycarbonyl)- L-asparagine p-nitrophenyl ester
Quantity
1.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC([C@@H](NC(=O)OCC1=CC=C(C=C1)OC)CC(N)=O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the treated product to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolving the residue in anhydrous N,N-dimethylformamide (20 ml)]
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating under reduced pressure at 40° C.
CUSTOM
Type
CUSTOM
Details
The residue was subjected to separation and purification by a silica gel column (inner diameter: 5 cm, length: 30 cm; developer: ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)OCC1=CC=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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